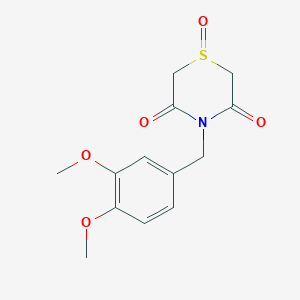

4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,4-Dimethoxybenzyl alcohol” is a chemical compound with the molecular formula C9H12O3 . It is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules .

Synthesis Analysis

The synthesis of compounds related to “4-(3,4-Dimethoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione” often involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant . DDQ is commonly used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

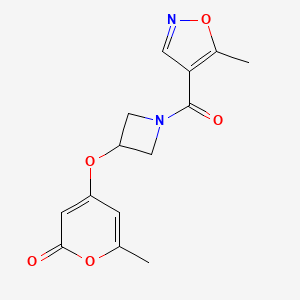

Molecular Structure Analysis

The molecular structure of “3,4-Dimethoxybenzyl alcohol” has been determined to have a molecular weight of 168.190 Da .

Chemical Reactions Analysis

The chemical reactions involving compounds like “this compound” often involve the use of DDQ as an oxidant . DDQ is known to oxidize several aromatic donors to the corresponding cation radicals .

Physical and Chemical Properties Analysis

“3,4-Dimethoxybenzyl alcohol” has a molecular weight of 168.190 Da . More specific physical and chemical properties of “this compound” are not available.

Scientific Research Applications

Chemical Synthesis and Reactivity

The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its significance in chemical synthesis. This protecting group is smoothly eliminated by specific reagents, with yields depending on the substituents of the phenyl ring, highlighting its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Material Science and Nanotechnology

In material science, benzoxazine dimers, related to the chemical structure of interest, have been used as ligands for rare earth metal ions, such as cerium(III) ion. This has led to the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition. The produced ceria nanoparticles have potential applications in catalysis, electronics, and energy storage due to their unique properties (Veranitisagul et al., 2011).

Organic Electronics

Compounds containing the dimethoxybenzyl moiety have been studied for their conducting properties. Derivatized bis(pyrrol-2-yl) arylenes, including those with dimethoxybenzene substitutions, show low oxidation potentials and form cation radicals, which are significant for the development of conducting polymers. These materials are of interest for applications in organic electronics, offering a pathway toward the design of materials with tailored electronic properties (Sotzing et al., 1996).

Pharmacology and Biomedical Research

In pharmacology, the 1,3,4-thiadiazole core, closely related to the query compound, has been explored for its biological activities. Schiff bases derived from this core have shown DNA protective abilities and strong antimicrobial activities, with some compounds exhibiting cytotoxicity against cancer cell lines. This suggests their potential in the development of new therapeutic agents (Gür et al., 2020).

Advanced Chemical Reactions

Research into the synthesis and reactivity of compounds with structures similar to "4-(3,4-Dimethoxybenzyl)-1lambda4,4-thiazinane-1,3,5-trione" reveals insights into complex chemical behaviors and reaction mechanisms. This includes studies on intramolecular electron transfer, which are crucial for understanding chemical reactivity and designing new molecules with specific electronic properties (Wartini et al., 1998).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[(3,4-dimethoxyphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-18-10-4-3-9(5-11(10)19-2)6-14-12(15)7-20(17)8-13(14)16/h3-5H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYGZNHZLPOQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C(=O)CS(=O)CC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(furan-2-yl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2691674.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide](/img/structure/B2691677.png)

![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)

![2-(4-Fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2691681.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2691683.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)

![(1S,3'E,3a'S,6'R,8'S)-3'-Butylidene-8'-propyl-5',6,6',7-tetrahydro-3H,3'H-spiro[2-benzofuran-1,9'-[3a,6]ethano[2]benzofuran]-1',3(4'H)-dione](/img/structure/B2691686.png)

![Methyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2691688.png)

![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2691692.png)